molecular formula C20H24N10O4 B11496669 N~1~-(4-methoxy-3-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]methyl}benzyl)-1H-tetrazole-1,5-diamine

N~1~-(4-methoxy-3-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]methyl}benzyl)-1H-tetrazole-1,5-diamine

Cat. No.: B11496669
M. Wt: 468.5 g/mol
InChI Key: YCOLMINYKYSTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound featuring a tetrazole ring and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(4-METHOXY-3-{[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethoxyphenyl group is crucial for binding to these targets, leading to inhibition of their activity. This can result in the disruption of cellular processes, making it effective against cancer cells and microbes .

Properties

Molecular Formula

C20H24N10O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-N-[[4-methoxy-3-[[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]methyl]phenyl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C20H24N10O4/c1-31-15-6-5-12(10-22-30-20(21)24-26-28-30)7-14(15)11-29-25-19(23-27-29)13-8-16(32-2)18(34-4)17(9-13)33-3/h5-9,22H,10-11H2,1-4H3,(H2,21,24,28)

InChI Key

YCOLMINYKYSTHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)CN3N=C(N=N3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.